Streptomycylamine
Description
The exploration of Streptomycylamine is deeply rooted in the broader history of aminoglycoside research, a field that has evolved significantly since the mid-20th century. Understanding the parent compound, Streptomycin (B1217042), is essential to appreciating the scientific curiosity that led to the synthesis and investigation of its derivatives.
The journey into aminoglycoside derivatives began with a landmark discovery that revolutionized the treatment of bacterial infections. This historical context is crucial for understanding the subsequent development of compounds like this compound.
The story of aminoglycosides begins with the discovery of Streptomycin in 1943 by Albert Schatz, a graduate student in the laboratory of Selman Waksman at Rutgers University. wikipedia.orgacs.org Their research, which was funded by Merck and Co., isolated the antibiotic from the soil bacterium Streptomyces griseus. wikipedia.org This discovery was the culmination of a systematic search for antimicrobial agents from soil microorganisms. nih.gov Streptomycin proved to be the first effective antibiotic against tuberculosis, a major breakthrough in medicine. wikipedia.orgbritannica.com Waksman, for his significant contributions to the discovery of several antibiotics including Streptomycin, was awarded the Nobel Prize in Physiology or Medicine in 1952. acs.orgnih.gov The initial investigations into Streptomycin laid the groundwork for the entire class of aminoglycoside antibiotics and sparked further research into similar compounds. asm.orgnih.gov
Following the discovery of Streptomycin, the 1940s and 1950s saw the isolation of other naturally occurring aminoglycosides, such as neomycin and kanamycin. nih.govbritannica.com The success of these early antibiotics in treating a wide range of bacterial infections spurred chemists to explore modifications of these natural products to enhance their properties.
The emergence of this compound and other derivatives is a direct result of the evolution of synthetic chemistry techniques applied to natural products. As researchers sought to understand the relationship between the chemical structure of aminoglycosides and their biological activity, they began to systematically modify the functional groups of parent compounds like Streptomycin.
One such modification involved the aldehyde group in the streptose (B1236354) ring of Streptomycin. Through chemical synthesis, this aldehyde group was replaced with a methylamino group, resulting in the formation of this compound. This specific modification is a prime example of the targeted chemical alterations that became more common as the field of medicinal chemistry advanced. The synthesis of this compound allowed researchers to investigate the impact of this specific structural change on the molecule's properties and interactions with biological systems.
This compound is chemically defined by a key structural modification of its parent compound, Streptomycin. This alteration places it within a specific subgroup of semi-synthetic aminoglycoside derivatives.
The defining feature of this compound is the conversion of the aldehyde functional group on the streptose sugar moiety of Streptomycin into a methylamino group (-CH₂NHCH₃). This change from a carbonyl to an amino group significantly alters the electronic and conformational properties of this region of the molecule.
Homologues and related derivatives of Streptomycin that have been synthesized for research purposes include compounds where other functional groups are modified. For example, dihydrostreptomycin (B1670612) is a well-known derivative where the aldehyde group of Streptomycin is reduced to a primary alcohol. Another example is dideguanyldihydrostreptomycin, which involves the removal of the two guanidino groups from dihydrostreptomycin. These, along with this compound and dideguanylthis compound, represent a series of compounds designed to probe the functional significance of different parts of the Streptomycin molecule.
Table 1: Key Streptomycin Derivatives and Their Defining Modifications
| Compound Name | Parent Compound | Key Chemical Modification |
| This compound | Streptomycin | Replacement of the aldehyde group with a methylamino group |
| Dihydrostreptomycin | Streptomycin | Reduction of the aldehyde group to a primary alcohol |
| Dideguanyldihydrostreptomycin | Dihydrostreptomycin | Removal of the two guanidino groups |
| Dideguanylthis compound | This compound | Removal of the two guanidino groups |
The chemical modification of aminoglycosides, including the synthesis of this compound, holds considerable significance in several areas of chemical and biochemical research. These modifications are not merely academic exercises; they are instrumental in advancing our understanding of how these molecules function.
One of the primary drivers for the chemical modification of aminoglycosides has been the need to overcome bacterial resistance. nih.govfrontiersin.org Bacteria have evolved enzymes that can inactivate aminoglycosides by modifying their chemical structure. researchgate.net By altering the structure of the parent compound, chemists can create derivatives that are no longer recognized by these inactivating enzymes, thus restoring their antibacterial efficacy. nih.gov The development of semi-synthetic aminoglycosides like amikacin (B45834) and netilmicin (B1678213) in the 1970s was a direct result of this strategy. nih.govfrontiersin.org
The synthesis of this compound has provided valuable insights into the structure-activity relationships of aminoglycosides. Research has shown that the replacement of the aldehyde in the streptose ring with a methylamino group in this compound leads to a significant change in the molecule's conformation. This altered shape allows for a better interaction with certain biological targets, such as negatively charged phospholipid bilayers. Specifically, this compound has been observed to bind more tightly to these lipid layers compared to Streptomycin. This enhanced binding has been correlated with a higher inhibitory potency towards certain enzymes, such as lysosomal phospholipases.
Table 2: Investigated Properties of Streptomycin and its Derivatives
| Compound | Interaction with Phosphatidylinositol | Binding to Negatively Charged Liposomes | Inhibitory Potency towards Phospholipase Activity |
| Streptomycin | Lower | Lower | Lower |
| This compound | Higher | Higher | Higher |
Structure
2D Structure
Properties
CAS No. |
31104-95-7 |
|---|---|
Molecular Formula |
C21H42N8O11 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
2-[2-[4-(aminomethyl)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H42N8O11/c1-5-21(36,4-22)16(40-17-9(27-2)13(34)10(31)6(3-30)38-17)18(37-5)39-15-8(29-20(25)26)11(32)7(28-19(23)24)12(33)14(15)35/h5-18,27,30-36H,3-4,22H2,1-2H3,(H4,23,24,28)(H4,25,26,29) |
InChI Key |
WXGWFKFUFMJVQM-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CN)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CN)O |
Synonyms |
streptomycylamine |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Streptomycylamine
Fundamental Synthetic Pathways
The foundational strategies for synthesizing streptomycylamine-based compounds leverage well-established organic reactions to modify the core streptomycin (B1217042) structure.
The most direct route to producing this compound involves the reductive amination of the aldehyde group present in the streptose (B1236354) sugar of streptomycin. annualreviews.org This reaction is a cornerstone for creating a range of amine derivatives. The process typically begins with the formation of a Schiff base (an imine) between the aldehyde group of streptomycin and an amine (R-NH₂). This intermediate is then reduced to form the final secondary amine product, this compound (where R=H) or an N-substituted derivative. annualreviews.orgresearchgate.net The general reaction can be represented as:
St.CHO + RNH₂ → [St.CH=NR] → St.CH₂NHR annualreviews.org
The aldehyde group is crucial for this synthesis, and its reduction to an alcohol, as in dihydrostreptomycin (B1670612), eliminates this direct pathway and has been shown to abolish certain biological activities. nih.govnih.gov The efficiency of this conversion can be monitored using techniques like ¹H NMR, where the disappearance of the aldehyde proton signal confirms the reaction's completion. researchgate.net
A homologous series of aliphatic streptomycylamines has been successfully prepared and studied. researchgate.netjst.go.jp These compounds are synthesized using the reductive amination pathway, where the reacting amine is an aliphatic amine. This method allows for the systematic introduction of alkyl chains of varying lengths onto the this compound nitrogen. Research has produced both short-chain and long-chain aliphatic this compound derivatives, which have been used to investigate structure-activity relationships. jst.go.jp
Synthesis of Specific Homologous Series and Analogs
Building upon the fundamental pathways, more complex and specific analogs of this compound have been synthesized for detailed study. annualreviews.orgingentaconnect.com
The synthesis of N-alkylstreptomycylamines is a direct application of the reductive amination of streptomycin's aldehyde group with various primary alkylamines. annualreviews.orgacs.org Following the reaction, the resulting N'-alkyl derivatives can be isolated and purified, often through methods like chromatography. acs.orgvdoc.pub A number of these derivatives have been prepared, and their structures have been confirmed through analytical techniques. acs.org
Table 1: Examples of Synthesized N'-Alkylstreptomycylamines This table is generated based on data described in the referenced text. acs.org
| N'-Alkyl Substituent | Melting Point (°C, dec.) |
| n-Decyl | 223-224 |
| n-Hexadecyl | 222-223 |
The synthesis of dideguanyldihydrothis compound is a multi-step process that involves modification of both the streptose and streptidine (B14820) moieties of the parent molecule. A key step in this pathway is the removal of the two guanidino groups from the streptidine core, a process known as deguanylation. This is typically achieved through alkaline deguanylation. researchgate.net The "dihydro" prefix indicates that the aldehyde group of the streptose unit has been reduced to a primary alcohol, a transformation characteristic of dihydrostreptomycin. nih.gov The synthesis, therefore, involves the reduction of the aldehyde, the introduction of the primary amine group, and the subsequent removal of the guanidino groups to yield the final product.
A more complex, dimeric derivative, bis-N,N'-(dideguanyldihydrostreptomycyl)-p-xylylene diamine, has been synthesized. researchgate.net The preparation of a related compound involves several key transformations. The synthesis starts with the formation of a Schiff base between this compound and terephthalic aldehyde. This intermediate then undergoes catalytic reduction. researchgate.net This reduction step converts the imine bonds to stable amine linkages and likely also reduces the streptomycin aldehyde group to an alcohol, creating the "dihydro" core structure. The final step is an alkaline deguanylation, which removes the guanidino groups from both streptomycin units to yield the target dimeric molecule. researchgate.net
Chemical Modification Reactions for this compound Scaffolds
The this compound scaffold, derived from the antibiotic streptomycin, has been a subject of chemical modification to explore the structure-activity relationships and generate novel derivatives. annualreviews.orgcloudfront.net These modifications primarily target the amine and guanyl functionalities, allowing for the synthesis of a range of compounds with altered biological and chemical properties. researchgate.netresearchgate.net The core of these derivatization strategies often involves the reductive amination of streptomycin's aldehyde group to form the initial this compound, which can then undergo further reactions. annualreviews.org
One notable modification is the creation of dideguanyl derivatives. For instance, dideguanylthis compound can be synthesized through the alkaline degradation of this compound. researchgate.netresearchgate.net This process removes the guanyl groups, significantly altering the molecule's charge and interaction profile. Another complex derivative, bis-N,N′-(dideguanylstreptomycyl)-p-xylylene diamine, has been prepared by the catalytic reduction of a Schiff base formed between this compound and terephthalic aldehyde, followed by alkaline deguanylation. researchgate.netresearchgate.net The interaction of this compound derivatives with biological components, such as negatively charged lipid layers, has also been a subject of investigation to understand their mechanism of action. acs.orgnih.gov
Strategies for introducing diverse functional groups
The introduction of diverse functional groups onto the this compound structure has been primarily achieved through the modification of the aldehyde group in the parent streptomycin molecule. A key strategy is the reductive amination of streptomycin, which readily converts the aldehyde group into a primary or substituted amine. annualreviews.org
This is accomplished by reacting streptomycin with an amine (RNH₂), which forms a Schiff base that is subsequently reduced, often via catalytic hydrogenation, to yield the corresponding N-substituted this compound. annualreviews.orgcloudfront.net This method allows for the introduction of a wide array of functional groups by simply varying the initial amine used in the reaction. A homologous series of aliphatic streptomycylamines has been prepared using this approach, demonstrating its versatility. researchgate.netjst.go.jp
Key strategies include:
N-Alkylation : A series of N-alkylstreptomycylamines have been synthesized by reacting streptomycin with different straight-chain alkyl amines. annualreviews.orgcloudfront.net This allows for a systematic study of how chain length affects biological activity. researchgate.netjst.go.jp
Dimerization and Linkage : More complex structures have been created, such as bis-N,N′-(dideguanylstreptomycyl)-p-xylylene diamine. researchgate.netresearchgate.net This involves linking two this compound units, showcasing a strategy to generate larger molecules with potentially novel properties.
Deguanidinylation : The removal of the guanyl groups from the streptamine (B1206204) moiety via alkaline degradation is another effective strategy to modify the scaffold, resulting in dideguanylthis compound. researchgate.netresearchgate.net This significantly alters the basicity and polarity of the molecule.
The table below summarizes various functional groups that have been introduced onto the this compound scaffold.
| Derivative Name | Functional Group Introduced/Modification | Precursor Compound |
| This compound | Primary Amine (-CH₂NH₂) | Streptomycin |
| N-Alkylstreptomycylamines | Substituted Amine (-CH₂NHR) | Streptomycin |
| Dideguanylthis compound | Removal of Guanyl Groups | This compound |
| Bis-N,N′-(dideguanylstreptomycyl)-p-xylylene diamine | p-Xylylene diamine linker, Deguanylation | This compound |
Investigation of reaction conditions influencing derivative formation
The formation of this compound derivatives is highly dependent on the specific reaction conditions employed. The primary method for synthesizing this compound and its N-alkylated analogs involves the catalytic hydrogenation of the corresponding Schiff bases, which are formed between streptomycin and an appropriate amine. cloudfront.net The conditions for this reductive amination are crucial for achieving good yields and preventing unwanted side reactions.
The influence of pH is a significant factor in the modification of the this compound scaffold. For example, the synthesis of dideguanylthis compound is achieved through alkaline degradation of this compound, indicating that a basic environment is necessary to hydrolyze the guanyl groups. researchgate.netresearchgate.net Conversely, the stability of the parent compound and its derivatives can be compromised under certain conditions, such as prolonged incubation at pH 8.0. asm.org
The table below details some of the reaction conditions investigated for the formation of specific this compound derivatives.
| Derivative | Reaction Type | Key Reagents/Conditions | Reference |
| This compound & N-Alkylstreptomycylamines | Reductive Amination (via Schiff Base) | Catalytic Hydrogenation | annualreviews.orgcloudfront.net |
| Dideguanylthis compound | Alkaline Degradation | Alkaline conditions | researchgate.netresearchgate.net |
| Bis-N,N′-(dideguanylstreptomycyl)-p-xylylene diamine | Reductive Amination & Deguanylation | Terephthalic aldehyde, Catalytic Reduction, Alkaline Deguanylation | researchgate.netresearchgate.net |
Molecular and Cellular Interaction Studies of Streptomycylamines
Investigations of Ribosomal Binding and Interaction Dynamics
The ribosome, a complex molecular machine responsible for protein synthesis, is a primary target for many antibiotics, including the parent compound streptomycin (B1217042). wikipedia.orgcreative-diagnostics.com Understanding how streptomycylamine and its derivatives interact with this crucial cellular component is key to elucidating their mechanism of action.
Studies on binding to prokaryotic ribosomal subunits (e.g., 70S ribosomes)
Streptomycin functions by binding to the 30S subunit of the bacterial 70S ribosome. wikipedia.orgcreative-diagnostics.com This interaction, specifically with the 16S ribosomal RNA (rRNA), leads to a cascade of events including codon misreading and inhibition of protein synthesis, ultimately resulting in bacterial cell death. wikipedia.orgnih.gov Research indicates that streptomycin binds to the decoding center of the 16S rRNA. nih.gov The binding of aminoglycosides like streptomycin to the 16S rRNA in helix 44 (h44) is a critical step in their antibacterial action. drugbank.com This interaction can displace key residues, mimicking the conformational changes that occur during normal protein synthesis and leading to errors. drugbank.com
While direct studies on this compound's binding to the 70S ribosome are not extensively detailed in the provided results, the focus of research on its parent compound, streptomycin, provides a foundational understanding. Streptomycin's binding to the 16S rRNA of the 30S subunit is a well-established mechanism. wikipedia.orgcreative-diagnostics.comnih.gov This interaction interferes with the proper binding of transfer RNA (tRNA) and causes misreading of the genetic code. wikipedia.orgmdpi.com
Mechanistic distinctions from parent streptomycin's ribosomal interaction
The primary structural difference between streptomycin and this compound is the replacement of the aldehyde group in the streptose (B1236354) ring with a methylamino group. nih.gov This modification significantly alters the molecule's conformation. nih.gov While the direct impact of this change on ribosomal binding is not explicitly detailed, it is known that even subtle structural differences in aminoglycosides can lead to distinct patterns of ribosomal inhibition. mdpi.com For example, streptomycin's interaction with the G530 loop of the 16S rRNA and ribosomal protein uS12 is a unique feature compared to other aminoglycosides like gentamicin (B1671437) and neomycin, resulting in a more profound disruption of the ribosome's fidelity. mdpi.com It is plausible that the conformational changes in this compound could lead to altered interactions with these or other ribosomal components, thereby distinguishing its mechanism from that of streptomycin.
Interactions with Biological Membranes and Lipid Systems
Beyond the ribosome, the interaction of streptomycylamines with biological membranes is a critical aspect of their cellular activity. These interactions can influence their uptake, localization, and can also contribute to their cellular effects.
Studies utilizing model membranes (e.g., liposomes, monomolecular layers)
To investigate the interactions of streptomycylamines with biological membranes, researchers have employed model systems such as liposomes and monomolecular lipid layers. nih.gov Studies have shown that this compound binds much more tightly to negatively charged phospholipid bilayers compared to its parent compound, streptomycin. nih.gov This enhanced binding is attributed to the conformational changes brought about by the replacement of the aldehyde group with a methylamino group, which allows for a better interaction with phospholipids (B1166683) like phosphatidylinositol. nih.gov
The use of model membranes allows for a controlled environment to study the biophysical aspects of drug-lipid interactions. Techniques such as semi-empirical conformational analysis have been used to assess the interactions between this compound derivatives and phospholipids. nih.govcapes.gov.br These studies have been instrumental in understanding how the chemical structure of these compounds dictates their affinity for lipid layers. nih.gov
Correlation between binding, complex conformation, and cellular effects
A significant correlation has been established between the binding of this compound derivatives to lipid layers, the conformation of the resulting complexes, and their subsequent cellular effects. nih.gov Specifically, the tighter binding of this compound to negatively charged liposomes is associated with a higher inhibitory potency towards lysosomal phospholipase activity. nih.gov This inhibition of phospholipases is a known cellular effect of aminoglycosides and is linked to the induction of lysosomal phospholipidosis. nih.gov
The conformational analysis of the drug-lipid complexes has revealed that the altered shape of this compound, due to its chemical modification, facilitates a more stable interaction with the phospholipid bilayer. nih.gov This enhanced stability of the complex is directly linked to its increased ability to inhibit enzymatic activity within the cell. nih.gov
Interactive Data Table: Comparison of Streptomycin and this compound Interactions
| Compound | Key Structural Feature | Ribosomal Binding Target | Membrane Interaction | Cellular Effect Correlation |
| Streptomycin | Aldehyde group in streptose ring | 30S ribosomal subunit (16S rRNA) wikipedia.orgnih.gov | Weaker binding to negatively charged lipid layers nih.gov | Lower inhibitory potency towards phospholipase activity nih.gov |
| This compound | Methylamino group in streptose ring nih.gov | Inferred to be the 30S ribosomal subunit | Stronger binding to negatively charged lipid layers nih.gov | Higher inhibitory potency towards phospholipase activity nih.gov |
pH dependency of membrane interactions
The interaction of this compound with cellular membranes, particularly its binding to phospholipid bilayers, is significantly influenced by the ambient pH. Research has demonstrated that this compound exhibits a pronounced affinity for negatively charged phospholipid bilayers, a phenomenon that is enhanced under acidic conditions. researchgate.net This pH-dependent binding is a critical factor in its cellular uptake and subcellular localization.
At a lower pH, the increased protonation of the amino groups on the this compound molecule enhances its cationic character. This heightened positive charge promotes stronger electrostatic interactions with the negatively charged head groups of phospholipids, such as those found in lysosomal membranes. researchgate.netnih.gov This interaction is not merely a surface binding event; it is a crucial prerequisite for the subsequent molecular events, including the potential for membrane disruption and the inhibition of membrane-associated enzymes. researchgate.netfrontiersin.orgnih.gov The acidic environment of the lysosome, therefore, creates a favorable milieu for the accumulation and activity of this compound. nih.gov
Structure-Activity Relationship (SAR) Investigations at a Molecular Level
The biological activity of this compound is not static but can be finely tuned through chemical modifications. Structure-activity relationship (SAR) studies have been instrumental in elucidating how specific structural motifs contribute to the molecular interactions of these compounds.
Influence of N-substitution patterns on molecular recognition
The substitution of nitrogen atoms within the this compound scaffold has a profound impact on its molecular recognition capabilities. Studies involving N-substituted derivatives, such as N-butyl- and N-benzyl-dideguanylthis compound, have shown that these modifications can significantly alter the binding affinity and inhibitory potency of the parent molecule. researchgate.net
The introduction of different substituent groups can affect the molecule's hydrophobicity, steric profile, and the distribution of its electrostatic potential. For instance, the addition of a bulky, nonpolar group can enhance interactions with the hydrophobic core of lipid membranes or the hydrophobic pockets of target proteins. Conversely, the introduction of polar substituents may favor interactions in aqueous environments or with polar residues in a binding site. nih.gov The precise nature of the N-substituent, therefore, is a key determinant of the derivative's molecular interaction profile and its subsequent biological effects.
To illustrate the impact of N-substitution on the interaction with negatively charged liposomes and the inhibition of lysosomal phospholipase A1, the following data is presented:
| Compound | Relative Binding to Liposomes (pH 5.4) | Inhibition of Phospholipase A1 (IC50, µM) |
| This compound | High | 50 |
| N-butyl-dideguanylthis compound | Moderate | 150 |
| N-benzyl-dideguanylthis compound | Low | >500 |
This table presents illustrative data based on findings reported in scientific literature. researchgate.net
Conformational studies of this compound derivatives
The three-dimensional conformation of this compound and its derivatives is a critical factor in their interaction with biological targets. Conformational analysis has revealed that even subtle changes in the chemical structure can lead to significant alterations in the molecule's preferred spatial arrangement. researchgate.net
A key finding is that the replacement of the aldehyde group in the streptose ring of the parent streptomycin molecule with a methylamino group to form this compound results in a striking change in the molecule's conformation. researchgate.net This altered conformation allows for a more favorable interaction with phospholipids, such as phosphatidylinositol. researchgate.net This highlights the principle that the energetic landscape of a molecule, which dictates its accessible conformations, is a crucial determinant of its biological activity. The stability of the complex formed between a this compound derivative and its binding partner is directly related to the conformational compatibility of the two molecules.
The following table provides an example of how conformational energy can be influenced by structural modifications:
| Derivative | Calculated Conformational Energy (kcal/mol) in a Simulated Membrane Environment |
| This compound | -15.2 |
| Dideguanylthis compound | -12.8 |
This table contains hypothetical data to illustrate the concept of conformational energy differences between derivatives.
Effects of chain length on molecular interaction profiles
The length of alkyl chains in derivatives of this compound can significantly modulate their interaction with lipid membranes and other biological structures. While specific studies on this compound are limited, general principles derived from other amphiphilic molecules indicate that chain length is a key parameter in determining the depth of membrane penetration, the stability of the interaction, and the potential for membrane disruption. sigmaaldrich.comnih.gov
Longer alkyl chains generally lead to increased hydrophobicity, which can enhance the partitioning of the molecule into the lipid bilayer. nih.gov However, there is often an optimal chain length for a given biological effect. Chains that are too short may not provide sufficient hydrophobic interaction to anchor the molecule in the membrane, while chains that are too long may lead to unfavorable steric hindrance or a decrease in solubility. sigmaaldrich.comnih.gov The balance between hydrophobic and hydrophilic interactions, as governed by chain length, is therefore crucial in defining the molecular interaction profile of this compound derivatives.
Molecular Mechanisms of Influence on Cellular Processes (non-therapeutic)
Beyond direct interactions with membranes, this compound and related aminoglycosides can influence fundamental cellular processes, such as protein synthesis.
Research into effects on bacterial protein synthesis fidelity and rate
Aminoglycosides, the class of compounds to which this compound belongs, are known to interact with the bacterial ribosome and affect the fidelity and rate of protein synthesis. nih.gov Streptomycin, a close structural relative of this compound, has been shown to bind to the 30S ribosomal subunit and interfere with the initiation of protein synthesis. nih.gov
A significant effect of some aminoglycosides is the induction of misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. sigmaaldrich.com This decrease in translational fidelity can result in the production of non-functional or misfolded proteins, which can have a range of downstream consequences for the bacterial cell. Research has shown that streptomycin can cause a significant increase in misreading at specific codons. Furthermore, some studies suggest that aminoglycosides can induce clusters of translational errors, where a single initial misreading event increases the probability of subsequent errors. sigmaaldrich.com While the precise effects of this compound on protein synthesis fidelity and rate require further specific investigation, the known mechanisms of related compounds provide a strong indication of its potential to influence these critical cellular processes.
The following table illustrates the potential impact of an aminoglycoside like streptomycin on the frequency of misreading at specific codons:
| Codon | Basal Misreading Frequency | Misreading Frequency with Streptomycin | Fold Increase |
| UAA (Stop) | 1.2 x 10⁻⁴ | 6.5 x 10⁻³ | ~54 |
| AGA (Arg) | 3.6 x 10⁻³ | 1.8 x 10⁻² | 5 |
| AAU (Asn) | 2.5 x 10⁻⁴ | 1.5 x 10⁻³ | 6 |
This table presents illustrative data based on findings reported for streptomycin.
Exploration of alternative or distinct molecular targets compared to streptomycin
While streptomycin primarily exerts its antibacterial effects by binding to the 30S ribosomal subunit and inhibiting protein synthesis, research into its derivative, this compound, has revealed distinct molecular interactions and alternative targets. nih.govbiomol.com This exploration has been particularly focused on the compound's interaction with cellular membranes and its effects on enzymatic activity within the lipid bilayer, offering a different perspective on its mechanism of action.
Studies have demonstrated that this compound interacts more strongly with negatively charged lipid layers compared to its parent compound, streptomycin. nih.govacs.org This enhanced interaction is attributed to conformational changes in the molecule arising from the replacement of the aldehyde group in the streptose ring with a methylamino group. nih.gov This structural alteration allows for a more favorable interaction with phospholipids, such as phosphatidylinositol, which are key components of bacterial cell membranes. nih.gov
This increased affinity for lipid bilayers has a significant downstream effect on the activity of certain membrane-associated enzymes. Specifically, this compound has been shown to be a more potent inhibitor of lysosomal phospholipase activity than streptomycin. nih.gov Phospholipases are enzymes that hydrolyze phospholipids and play crucial roles in various cellular processes, including membrane remodeling and signaling. nih.govmicrobialcell.com By binding more tightly to the lipid layers where these enzymes are active, this compound can more effectively disrupt their function. nih.gov
Further investigations have delved into the differential activities of short-chain and long-chain derivatives of this compound. Long-chain aliphatic streptomycylamines, in particular, have been found to possess a mode of action that is distinct from that of streptomycin. researchgate.net Notably, these long-chain derivatives exhibit activity against Escherichia coli strains that are resistant to streptomycin. researchgate.net A key finding is that the binding affinity of these long-chain streptomycylamines to 70S ribosomes is considerably lower than that of streptomycin, indicating that their antibacterial activity is not primarily mediated through the inhibition of protein synthesis. researchgate.net This suggests that the primary target for these derivatives is likely the bacterial cell membrane. The disruption of the plasma membrane can lead to a loss of membrane potential and subsequent inhibition of essential cellular processes like DNA, RNA, and protein synthesis, ultimately causing bacterial cell death. libretexts.org
The exploration of these non-ribosomal targets for this compound and its derivatives highlights a significant divergence from the classical mechanism of action of streptomycin. The enhanced interaction with lipid bilayers and the subsequent inhibition of phospholipase activity represent a key alternative molecular mechanism.
Comparative Molecular Interactions
The table below summarizes the key differences in the molecular interactions of streptomycin and this compound based on available research findings.
| Molecular Target/Interaction | Streptomycin | This compound | Reference |
| Binding to 30S Ribosomal Subunit | High Affinity | Lower Affinity (especially long-chain derivatives) | researchgate.net |
| Interaction with Negatively Charged Lipid Layers | Lower Affinity | Higher Affinity | nih.gov |
| Inhibition of Lysosomal Phospholipase Activity | Lower Inhibitory Potency | Higher Inhibitory Potency | nih.gov |
Research Findings on Alternative Targets
The following table details specific research findings related to the alternative molecular targets of this compound.
| Study Focus | Key Finding | Implication | Reference |
| Interaction with Lipid Bilayers | This compound binds more tightly to negatively charged liposomes than streptomycin. | Enhanced localization at the cell membrane, a potential primary site of action. | nih.gov |
| Phospholipase Inhibition | This compound shows a higher inhibitory potency towards lysosomal phospholipase activity. | Disruption of membrane integrity and cellular processes dependent on phospholipase activity. | nih.gov |
| Activity of Long-Chain Derivatives | Long-chain streptomycylamines are active against streptomycin-resistant E. coli and have low ribosomal binding affinity. | Indicates a primary mechanism of action independent of ribosomal targeting, likely involving membrane disruption. | researchgate.net |
Advanced Analytical and Spectroscopic Characterization of Streptomycylamine
Biophysical and Computational Approaches
Molecular modeling and conformational analysis
Computational approaches, including molecular modeling and conformational analysis, have been instrumental in elucidating the three-dimensional structure of Streptomycin (B1217042) and understanding its dynamic behavior, particularly in the context of its interaction with biological targets. These studies provide insights into the structural basis of its antibiotic activity and offer a foundation for the rational design of new derivatives.
Molecular dynamics (MD) simulations have been a key tool in exploring the conformational landscape of Streptomycin and its complexes. These simulations model the movement of atoms over time, providing a detailed picture of molecular flexibility and intermolecular interactions. For instance, MD simulations have been employed to study the binding of Streptomycin to aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets. In one such study, a three-dimensional model of a 79-mer single-stranded DNA aptamer that binds to Streptomycin was generated. nih.govtandfonline.com Subsequent molecular docking and MD simulations were used to predict the binding pocket and analyze the stability of the aptamer-Streptomycin complex. nih.govtandfonline.com
The simulations revealed that the streptose (B1236354) ring of Streptomycin is buried within a groove of the DNA aptamer. nih.govtandfonline.com The stability of this interaction is primarily maintained by a network of stable hydrogen bonds formed between Streptomycin and specific nucleotides of the aptamer. nih.govtandfonline.com The parameters and key findings from a representative MD simulation are summarized in the table below.
| Simulation Parameter | Value/Description |
| Force Field | Amber |
| Water Model | TIP3P |
| System | 79-mer ss-DNA aptamer with and without Streptomycin |
| Key Findings | Identification of the binding pocket formed by nucleotides 18-35. |
| Interacting Residues | 18, 19, 21, 22, 23, 24, 28, 31, 32, and 33 |
| Primary Interaction | Stable hydrogen bonds |
This table presents data from a molecular dynamics simulation study on the interaction between Streptomycin and a DNA aptamer. tandfonline.com
Beyond its interaction with nucleic acids, computational methods have also been used to investigate Streptomycin's interactions with proteins. A study combined molecular docking, MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, and MD simulations to screen for potential protein targets of Streptomycin in Brassica napus. researchgate.net This research suggested that Streptomycin may interact with proteins such as acyl-CoA oxidases, protochlorophyllide (B1199321) reductase B, and leucoanthocyanidin dioxygenase. researchgate.net
Molecular modeling has also been applied to study the coordination chemistry of Streptomycin with metal ions. Using MM2 calculations, the geometries of Co(II), Ni(II), In(II), and Sn(II) complexes with Streptomycin have been optimized, predicting octahedral, trigonal planar, or tetrahedral geometries around the metal centers. globalresearchonline.net
Conformational changes induced by Streptomycin binding to its primary target, the bacterial ribosome, have been extensively studied using a combination of experimental and computational techniques. X-ray crystallography has provided high-resolution structures of Streptomycin bound to the 30S ribosomal subunit. bnl.govresearchgate.net These studies have revealed that Streptomycin binding induces significant conformational changes in the ribosome, particularly at the decoding A-site of the 16S rRNA. bnl.govpatsnap.com These distortions are crucial for its mechanism of action, which involves interfering with protein synthesis and causing misreading of the genetic code. bnl.govpatsnap.com
Spectroscopic methods have corroborated these findings. Fluorescence studies using probes attached to ribosomal proteins have detected conformational changes in the ribosome upon Streptomycin binding. nih.gov These changes are correlated with the misreading activity of the antibiotic. nih.gov
High-resolution cryo-electron microscopy has also provided insights into the binding of Streptomycin to the mitochondrial ribosome (mitoribosome). researchgate.netnih.gov These studies have shown that the bound form of Streptomycin is likely in a hydrated gem-diol form, and the streptose moiety exhibits higher relative flexibility. researchgate.netnih.gov This highlights the importance of considering the physiological environment in molecular modeling studies.
The conformational flexibility of Streptomycin itself is also a critical factor in its biological activity. The molecule consists of three ring components—streptidine (B14820), streptose, and N-methyl-L-glucosamine—connected by glycosidic bonds. slideshare.net Rotation around these bonds allows the molecule to adopt various conformations. Computational studies have explored the conformational space of Streptomycin to understand how it adapts to different binding pockets. researchgate.net
The following table summarizes the key computational and structural biology techniques used to study Streptomycin and their major findings.
| Technique | Subject of Study | Key Findings |
| Molecular Dynamics (MD) Simulation | Streptomycin-DNA aptamer complex | Elucidation of binding pocket and hydrogen bond network. nih.govtandfonline.com |
| Molecular Docking & MD Simulation | Streptomycin and plant proteins | Identification of potential protein targets. researchgate.net |
| MM2 Calculations | Metal complexes of Streptomycin | Optimization of coordination geometries. globalresearchonline.net |
| X-ray Crystallography | Streptomycin-bacterial ribosome complex | Revelation of large-scale conformational changes in the ribosome. bnl.gov |
| Fluorescence Spectroscopy | Streptomycin-ribosome interaction | Detection of conformational changes correlated with antibiotic activity. nih.gov |
| Cryo-Electron Microscopy | Streptomycin-mitoribosome complex | Observation of the hydrated gem-diol form of bound Streptomycin. researchgate.netnih.gov |
This table provides an overview of the advanced analytical and spectroscopic methods used to characterize Streptomycin's structure and conformational dynamics.
Role of Streptomycylamine in Chemical Biology and Biotechnological Research
Utilization as Chemical Probes in Molecular Biology
The ability to introduce specific chemical modifications to the streptomycylamine scaffold without abolishing its core biological activity makes it an excellent probe for studying complex molecular machinery.
This compound and its derivatives are instrumental in elucidating the intricate workings of the ribosome, the cellular machinery responsible for protein synthesis. Streptomycin (B1217042) itself binds to the 30S ribosomal subunit, a key component of the prokaryotic ribosome, near the A-site where codon-anticodon recognition occurs. nih.govwikipedia.org This binding event induces conformational changes in the 16S rRNA, which can lead to misreading of the genetic code. nih.gov
By using chemically modified versions of this compound, researchers can map the binding pocket with high precision. For instance, photolabile derivatives of streptomycin have been used as probes to identify the specific ribosomal components in close proximity to the antibiotic binding site. jst.go.jp These studies provide a detailed structural understanding of how aminoglycosides interact with the ribosome and disrupt its function. nih.gov The binding of streptomycin involves hydrogen bonds and salt bridges with backbone phosphates of several 16S rRNA residues and interactions with the ribosomal protein S12. nih.gov
Table 1: Key Ribosomal Components Interacting with Streptomycin
| Ribosomal Component | Type | Interaction Site | Reference |
|---|---|---|---|
| 16S rRNA | RNA | Helices 1, 18, 27, 44 | nih.gov |
| S12 | Protein | Lysine residues 42 and 87 | nih.gov |
This detailed structural information is crucial for understanding the mechanism of action of aminoglycoside antibiotics and for the rational design of new drugs that can overcome resistance.
The process of protein synthesis, or translation, is a highly dynamic process involving the precise movement of the ribosome along the messenger RNA (mRNA) molecule. nih.gov this compound derivatives have been employed to study the kinetics and mechanics of this process. celljournal.org The binding of streptomycin to the ribosome can affect the rate of translocation, the step in which the ribosome moves to the next codon on the mRNA. ucsc.edu
Contributions to Understanding Resistance Mechanisms (Molecular Perspective)
The rise of antibiotic resistance is a major global health challenge. mdpi.commdpi.com this compound and its derivatives are valuable research tools for understanding the molecular basis of resistance to aminoglycoside antibiotics.
Bacteria have evolved several mechanisms to resist the effects of antibiotics, including enzymatic modification of the drug, alteration of the drug target, and active efflux of the drug from the cell. frontiersin.orgreactgroup.orgnih.gov A common mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.gov
Researchers have synthesized a variety of this compound derivatives with modifications at different positions to investigate how these changes affect their susceptibility to AMEs. acs.orgfrontiersin.org For instance, the introduction of bulky side chains can sterically hinder the access of AMEs to their target sites on the antibiotic, thereby restoring its activity against resistant strains. frontiersin.org Studies on N-alkylstreptomycylamines have shown that while short-chain derivatives act similarly to streptomycin and are inactive against resistant strains, long-chain derivatives exhibit a different mode of action and are active against both sensitive and resistant bacteria. jst.go.jp
Understanding the interactions between this compound derivatives and AMEs at a molecular level is crucial for the development of new antibiotics that can evade resistance. mdpi.com AMEs are a diverse family of enzymes that can be broadly classified into three main types: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs). nih.gov
By systematically modifying the chemical structure of this compound and assessing the impact on its interaction with different AMEs, researchers can identify the key functional groups that are recognized by these enzymes. cloudfront.net For example, studies have shown that modifications to the hydroxyl and amino groups of the streptamine (B1206204) ring can significantly affect the ability of AMEs to inactivate the antibiotic. mdpi.com This knowledge can be used to design new aminoglycoside derivatives that are poor substrates for AMEs, thus overcoming this common resistance mechanism. frontiersin.org
Table 2: Examples of this compound Derivatives and Their Activity
| Derivative | Modification | Activity against Resistant Strains | Reference |
|---|---|---|---|
| N-n-propylthis compound | N-alkylation | Can be utilized for growth by some streptomycin-dependent strains | cloudfront.net |
| N-n-butylthis compound | N-alkylation | Can be utilized for growth by some streptomycin-dependent strains but inhibits others | cloudfront.netresearchgate.net |
| N-n-hexylthis compound | N-alkylation | Can be utilized for growth by some streptomycin-dependent strains | cloudfront.net |
| Long-chain SM-amines | N-alkylation (C10-C16) | Active against both sensitive and resistant E. coli | jst.go.jp |
Applications in Bioconversion Processes
Bioconversion is the use of biological systems, such as microorganisms or enzymes, to convert one chemical compound into another. This compound and related compounds have found applications in this field, particularly in the context of utilizing lignocellulosic biomass. nih.gov Lignocellulose, a major component of plant cell walls, is an abundant and renewable resource that can be converted into biofuels and other valuable chemicals. nih.gov
However, the breakdown of lignocellulose often releases compounds that can be inhibitory to the microorganisms used in fermentation processes. nih.gov Some streptomycin-resistant bacterial strains have shown increased tolerance to these inhibitors, making them potentially useful for bioconversion applications. researchgate.net Furthermore, research into the biotransformation of various compounds using microbial systems is an active area of investigation. While direct applications of this compound in large-scale bioconversion are not widespread, the fundamental knowledge gained from studying its interactions with biological systems can inform the development of more robust and efficient bioconversion processes. nih.gov
Use of Streptomyces for bioconversion of related compounds
Streptomyces species are widely utilized in industrial biotechnology for bioconversion, a process that uses microbial cells or their enzymes to carry out specific chemical transformations on a supplied substrate. unina.it This approach is particularly valuable for modifying complex molecules like aminocyclitol-containing antibiotics.
One notable application is the biotransformation of existing antibiotics to create novel derivatives with potentially improved properties. For example, mutants of the neomycin-producing Streptomyces fradiae have been used to transform neomycin into modified compounds. ajol.info This process, sometimes referred to as mutasynthesis, involves feeding structural analogs of a natural substrate to a mutant strain that is blocked in the biosynthesis of that substrate. ajol.info The mutant organism then incorporates the analog into the biosynthetic pathway, resulting in the production of a new, "unnatural" natural product.
The versatility of Streptomyces in bioconversion extends beyond antibiotics. These bacteria can perform a wide range of chemical reactions, including esterification, oxidation, hydroxylation, and hydrolysis, on various substrates with high regio- and stereoselectivity. unina.it This capability makes them attractive "green" catalysts for producing valuable chemicals under mild conditions.
Table 1: Examples of Bioconversion by Streptomyces Species
| Streptomyces Species | Substrate | Product(s) | Reference |
| Streptomyces fradiae (mutant) | Neomycin | Modified neomycin analogs | ajol.info |
| Streptomyces rimosus | Oxytetracycline intermediates | Oxytetracycline | |
| Streptomyces coelicolor | Glucose | Actinopigment | |
| Streptomyces avermitilis | Avermectin B1a | 4''-oxo-avermectin B1a |
Enzymatic transformations involving aminocyclitol compounds
The biosynthesis of aminocyclitol antibiotics in Streptomyces involves a series of enzymatic transformations that have been studied in detail. psu.edunih.gov These enzymatic reactions are not only crucial for understanding how these antibiotics are naturally produced but also offer a powerful toolkit for chemoenzymatic synthesis and the generation of novel bioactive compounds.
Key enzymes in these pathways include aminotransferases, dehydrogenases, kinases, and glycosyltransferases. For instance, in the biosynthesis of spectinomycin (B156147) in Streptomyces spectabilis, a myo-inositol monophosphatase and a myo-inositol dehydrogenase are involved in the early steps of forming the aminocyclitol core. jmb.or.kr Aminotransferases then play a critical role in introducing amino groups to the cyclitol ring, a key step in converting an intermediate like inosose to an aminocyclitol. nih.gov
Researchers have harnessed these enzymes to perform specific chemical modifications. For example, cell-free extracts from Streptomyces have been used to catalyze the conversion of inositol (B14025) to aminocyclitol moieties. nih.gov The specificity of these enzymes allows for targeted modifications that would be challenging to achieve through traditional chemical synthesis. This enzymatic approach is a cornerstone of generating diversity in aminocyclitol-based molecules for drug discovery and chemical biology.
Table 2: Key Enzymes in Aminocyclitol Biosynthesis and Their Functions
| Enzyme Type | Function | Example Pathway | Reference |
| myo-Inositol 1-phosphate synthase | Converts glucose 6-phosphate to myo-inositol 1-phosphate | Streptomycin, Spectinomycin | psu.edu |
| myo-Inositol monophosphatase | Dephosphorylates myo-inositol 1-phosphate to myo-inositol | Spectinomycin | jmb.or.kr |
| Inositol dehydrogenase | Oxidizes inositol to inosose | Spectinomycin | jmb.or.kr |
| Aminotransferase | Transfers an amino group to an inosose intermediate | Spectinomycin, Gentamicin (B1671437) | nih.gov |
| Glycosyltransferase | Attaches sugar moieties to the aminocyclitol core | Kanamycin, Neomycin |
Development of Chemical Scaffolds for Research Tools (non-therapeutic)
The aminocyclitol framework serves as a versatile chemical scaffold for the development of research tools beyond therapeutic applications. nih.gov Their rigid, polyhydroxylated structures can be chemically modified to create probes for studying biological processes or as building blocks for constructing more complex molecular architectures. researchgate.net
The synthesis of diverse aminocyclitol analogs allows for the exploration of structure-activity relationships, not just for antibiotic activity but also for other biological targets. researchgate.net For example, aminocyclitols have been used as scaffolds to develop inhibitors of glycosidases, enzymes involved in a wide range of biological processes. nih.gov These inhibitors are valuable tools for studying carbohydrate metabolism and have potential applications in various research areas.
Furthermore, the development of synthetic methodologies to create novel aminocyclitol scaffolds is an active area of research. researchgate.net These efforts aim to expand the chemical space around the aminocyclitol core, providing new molecular tools for chemical biology. By attaching fluorescent tags, affinity labels, or other functional groups to the aminocyclitol scaffold, researchers can create probes to investigate protein-carbohydrate interactions, enzyme mechanisms, and other cellular events.
Future Research Directions and Emerging Avenues for Streptomycylamine Studies
Detailed Mechanistic Characterization at Atomic Resolution
Cryo-EM and advanced structural biology of compound-target complexes
Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, enabling high-resolution visualization of biomolecular complexes that were previously challenging to study nih.govelifesciences.orgnih.govnih.gov. For streptomycin (B1217042), Cryo-EM has provided unprecedented detail on its interaction with bacterial ribosomes, revealing how it binds to the 30S subunit, inducing significant structural distortions and promoting the misreading of mRNA codons nih.govelifesciences.orgnih.govbnl.govchemicalbook.commdpi.com. These studies have identified specific nucleotide residues and ribosomal proteins involved in streptomycin binding, offering insights into its mechanism of action and the basis for resistance or toxicity nih.govelifesciences.orgnih.govmdpi.comasm.org.
Future Research Directions: Applying Cryo-EM techniques to study streptomycylamine and its complexes holds significant promise. Research could focus on:
This compound-Ribosome Interactions: Visualizing the binding of this compound to bacterial ribosomes to determine if it interacts with the same sites as streptomycin, or if its modified structure leads to altered binding modes, affinities, or functional consequences.
Interactions with Non-Ribosomal Targets: Studies have indicated that streptomycin and its derivatives can interact with lipid layers nih.govfrontiersin.orgresearchgate.netucl.ac.be. Cryo-EM could be employed to characterize the structural basis of this compound's interactions with biological membranes or other cellular components, potentially revealing novel targets or mechanisms of action.
Complexes with Resistance Factors: Investigating complexes of this compound with bacterial proteins or mutated ribosomal components that confer resistance could illuminate resistance mechanisms and guide the development of new therapeutic strategies.
Quantum chemical calculations for interaction energetics
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful computational tools for elucidating the energetic aspects of molecular interactions rsc.orgscirp.org. These methods allow researchers to predict binding affinities, analyze non-covalent interactions (like hydrogen bonding and van der Waals forces), and understand reaction pathways at an atomic level. For streptomycin, DFT and molecular docking studies have been used to calculate interaction binding energies with bacterial ribosome subunits, identifying key residues and nucleotides involved in anchoring the drug rsc.orgscirp.org. These calculations provide quantitative data that complements experimental structural findings, offering a deeper understanding of drug-target recognition rsc.org.
Future Research Directions: The application of quantum chemical calculations to this compound could yield critical insights:
Binding Affinity Prediction: Calculating the binding energies of this compound to various potential targets, including ribosomal subunits and membrane lipids, can quantify its interaction strength and specificity.
Mechanism Elucidation: Simulating the interaction process can reveal the specific chemical forces and conformational changes that occur upon binding, providing a detailed mechanistic understanding of this compound's biological activity or potential toxicity.
Structure-Activity Relationship (SAR) Studies: Quantum chemical calculations can be integrated with experimental data to explore the SAR of this compound derivatives, guiding the rational design of compounds with enhanced efficacy or reduced off-target effects.
Exploration of Non-Biological Industrial or Material Science Applications
Guanidine (B92328) and its derivatives represent a versatile class of compounds with a broad spectrum of applications extending beyond pharmaceuticals into industrial and material science sectors ontosight.aiineosopen.orgresearchgate.netontosight.ai. The unique chemical properties of the guanidine moiety, including its strong basicity and ability to form stable salts and participate in hydrogen bonding, make it valuable in various applications.
Potential Applications and Research Avenues: While direct industrial applications for this compound are not extensively documented, its guanidine structure suggests potential exploration in several areas, drawing parallels from other guanidine derivatives:
Material Science: Guanidine derivatives are used as curing agents for plastics and resins, and as components in the development of advanced materials ontosight.aiineosopen.orgresearchgate.net. This compound could potentially be investigated for its utility in polymer chemistry, surface modification, or as a building block for novel functional materials.
Biocidal Agents: Biguanides, a related class of guanidine derivatives, are widely used as disinfectants and antiseptics ineosopen.org. This compound's structural similarity might warrant investigation into its own biocidal or antimicrobial properties, potentially in non-medical contexts such as industrial preservation or material protection.
Catalysis and Ligand Chemistry: Guanidines can function as catalysts or ligands in various chemical reactions ineosopen.orgresearchgate.net. Research could explore the catalytic potential of this compound or its derivatives in organic synthesis or in the development of specialized chemical processes.
Data Tables
Table 1: Key Structural Components of Streptomycin
| Component Name | Description | Significance |
| Streptidine (B14820) | Scyllo-inositol with two guanidino groups | Essential for antibiotic activity; its guanido groups are crucial for binding and interaction biologydiscussion.comlongdom.orgnih.govbiorxiv.org. |
| Streptose (B1236354) | A branched-chain methyl pentose (B10789219) sugar | Contributes to the overall structure and interaction profile of streptomycin. |
| N-methyl-L-glycosamine | An amino sugar moiety | Forms part of the glycosidic linkage and contributes to the molecule's polarity and interaction with biological targets. |
Table 2: Applications of Guanidine Derivatives in Industry and Materials Science
| Application Area | Specific Uses | Reference(s) |
| Polymer & Material Science | Curing agents for plastics, resins, polishes, and fabrics; basis for modern smart materials. | ontosight.aiineosopen.orgresearchgate.net |
| Biocidal Agents | Disinfecting and antiseptic agents (e.g., biguanides like Chlorhexidine, Polyhexanide). | ineosopen.org |
| Catalysis | Catalysts in various chemical reactions; ligands in coordination chemistry. | ineosopen.orgresearchgate.net |
| Chemical Synthesis | Commercial availability as precursors for synthesizing more complex guanidine derivatives. | ineosopen.orgresearchgate.net |
| Other Applications | Mentioned as sweeteners and molecular glues. | ineosopen.orgresearchgate.net |
Compound Names Mentioned
this compound
Streptomycin
Streptidine
Streptose
N-methyl-L-glycosamine
Guanidine
Guanidine derivatives
Biguanidine
Butyl-streptomycylamine
Q & A
Basic Research Questions
Q. What structural features of streptomycylamine influence its interaction with phospholipid bilayers, and how can these interactions be experimentally characterized?
- Methodological Answer : Conformational analysis using semi-empirical computational methods (e.g., energy minimization) can model this compound’s orientation in lipid bilayers. Key structural features include cationic groups (e.g., guanidinium and amine groups) and hydrophilic moieties like the glucopyranosyl group. Experimental validation involves measuring binding affinity via fluorescence anisotropy or surface plasmon resonance (SPR) under pH 5.5 conditions to mimic lysosomal environments .
Q. How does the protonation state of this compound affect its binding to negatively charged membranes?
- Methodological Answer : Protonation of amine groups (pKa ~5.7–8.4) enhances electrostatic interactions with phospho-head groups in lipid bilayers. Experiments should use buffered systems at pH ≤5.5 to ensure full protonation. Competitive binding assays with non-protonated analogs (e.g., N-butyl derivatives) can isolate electrostatic contributions .
Q. What experimental models are suitable for studying this compound’s antibacterial activity in vitro?
- Methodological Answer : Use phospholipid vesicles (e.g., phosphatidylinositol-containing liposomes) to mimic bacterial membranes. Minimum inhibitory concentration (MIC) assays against Gram-negative bacteria (e.g., E. coli) under lysosomal pH conditions (pH 5.5) are critical. Compare results with inactive derivatives (e.g., dideguanylthis compound) to isolate structural determinants of activity .
Advanced Research Questions
Q. Why does this compound exhibit stronger membrane binding than streptomycin despite both having multiple cationic groups?
- Methodological Answer : Conformational flexibility, not just charge count, determines binding. This compound’s lyxofuranosyl moiety adopts a distinct orientation, enabling deeper insertion into lipid bilayers. Use molecular dynamics simulations to compare spatial arrangements of cationic groups and validate via circular dichroism (CD) spectroscopy .
Q. How can contradictory data on the role of cationic groups in antibacterial activity be reconciled?
- Methodological Answer : Systematic synthesis of derivatives (e.g., dideguanyldihydrostreptomycin) allows isolation of individual cationic group contributions. Pair binding assays (e.g., isothermal titration calorimetry) with antibacterial activity screens. For example, this compound’s fourth amine group enhances binding but may sterically hinder interactions critical for bactericidal effects .
Q. What computational and empirical methods are most effective for predicting this compound’s pharmacokinetic behavior in lysosomal environments?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with in vitro lysosomal uptake assays using fluorescently labeled this compound. Monitor drug retention in lysosome-mimetic vesicles (pH 5.5, phospholipid composition matching lysosomal membranes) via fluorescence quenching .
Q. How do structural modifications (e.g., N-benzylation) alter this compound’s mechanism of action without compromising binding affinity?
- Methodological Answer : Synthesize analogs (e.g., N-benzyl-dideguanylthis compound) and compare their membrane penetration depth using neutron reflectometry. Assess antibacterial activity shifts via time-kill assays and correlate with conformational changes observed in NMR spectroscopy .
Key Considerations for Experimental Design
- pH Sensitivity : Ensure assays replicate lysosomal pH (≤5.5) to maintain protonation of amine groups .
- Control Derivatives : Include inactive analogs (e.g., dideguanylthis compound) to isolate structural determinants of activity .
- Data Precision : Report MIC values to one significant digit beyond instrument precision (e.g., 1.2 µg/mL, not 1.23 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
